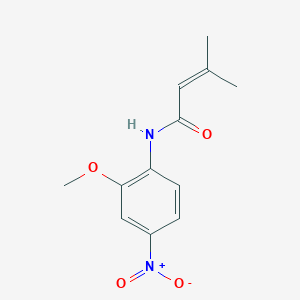
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide, also known as MNMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide is not fully understood, but it is believed to involve the generation of ROS, which can lead to oxidative stress and cell death. N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumor cells and to reduce the production of inflammatory cytokines in cells. Additionally, N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under a variety of conditions, which makes it a useful tool for studying ROS and other oxidative stress-related processes. However, one limitation of using N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide is its potential toxicity, which can vary depending on the concentration used and the type of cells being studied.
Direcciones Futuras
There are several potential future directions for research involving N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another potential application is as a tool for studying oxidative stress and its role in various diseases. Additionally, N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide may have potential as a therapeutic agent for other conditions, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to fully understand the potential applications of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide and its mechanism of action.
Métodos De Síntesis
The synthesis of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide involves the reaction of 2-methoxy-4-nitrobenzaldehyde with 3-methyl-2-butanone in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a potential anti-cancer agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(2)6-12(15)13-10-5-4-9(14(16)17)7-11(10)18-3/h4-7H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOICKJONVWZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

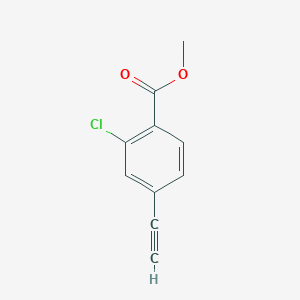
![4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2386755.png)


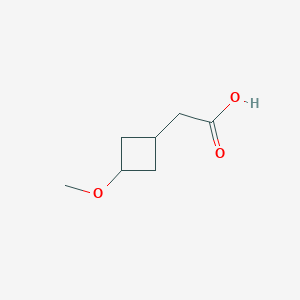
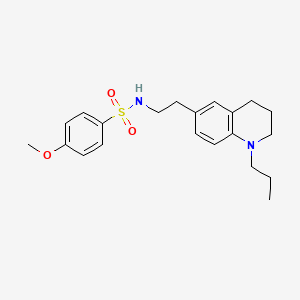
![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(1-pyrrolidinyl)-4(1H)-quinolinone](/img/structure/B2386762.png)
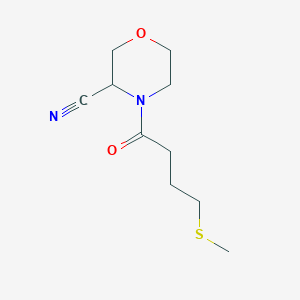
![4-(2-ethoxybenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2386766.png)
![3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2386768.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2386772.png)
![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2386773.png)
